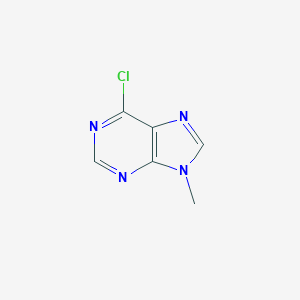

6-Chloro-9-methylpurine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4948. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-9-methylpurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZNSCCMEMUEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178012 | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2346-74-9 | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Purine, 6-chloro-9-methyl- (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-9-methyl-9H-purine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-Chloro-9-methylpurine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB9WGW9W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Chloro-9-methylpurine chemical properties and structure

An In-Depth Technical Guide to 6-Chloro-9-methylpurine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a synthetically derived heterocyclic compound belonging to the purine family. While not a naturally occurring molecule, it has established itself as a cornerstone intermediate in medicinal chemistry and organic synthesis. Its strategic importance lies in the reactive chlorine atom at the C6 position of the purine scaffold, which serves as a versatile chemical handle for introducing a wide array of functional groups. This reactivity allows chemists to systematically modify the purine core, generating extensive libraries of novel compounds for biological screening. Researchers in drug development frequently utilize this compound as a key starting material for the synthesis of potential therapeutics, including kinase inhibitors, antiviral agents, and novel central nervous system modulators.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and critical role in the development of new medicines.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyrimidine ring fused to an imidazole ring, which is the characteristic purine core. A chloro group is substituted at the C6 position, and a methyl group is attached to the N9 nitrogen atom.

Caption: Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClN₄ | [3][4] |

| Molecular Weight | 168.58 g/mol | [3][4] |

| CAS Number | 2346-74-9 | [3] |

| Appearance | Pale yellow or off-white solid | [1][5] |

| Melting Point | 129-134 °C | [5] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |

| SMILES | CN1C=NC2=C1N=CN=C2Cl | [3][6] |

| InChIKey | UEZNSCCMEMUEMO-UHFFFAOYSA-N | [3] |

Spectroscopic and Analytical Profile

The identity and purity of this compound are routinely confirmed using a combination of spectroscopic techniques. The following data are characteristic of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a primary tool for structural confirmation. The spectrum is simple and distinctive, showing the methyl protons and the two aromatic protons on the purine ring system.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.15 | Singlet | 1H | Purine H-2 | [1] |

| 8.72 | Singlet | 1H | Purine H-8 | [1] |

| 3.72 | Singlet | 3H | N9-CH₃ | [1] |

| Solvent: DMSO-d₆ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) typically shows a prominent protonated molecular ion [M+H]⁺.

-

ESI-MS: m/z 169.1 [M+H]⁺[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include C=N stretching within the purine ring, C-H stretching from the methyl and aromatic groups, and C-Cl stretching. While specific peak data is not consistently reported across general databases, its parent compound, 6-chloropurine, shows characteristic absorptions that would be similar.[7]

Synthesis and Reaction Mechanism

This compound is most commonly synthesized via the direct methylation of 6-chloropurine. The reaction proceeds through the deprotonation of the purine N9-H by a strong base, followed by nucleophilic attack of the resulting purine anion on an electrophilic methyl source like iodomethane.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

This protocol is adapted from established literature procedures.

Materials:

-

6-chloro-9H-purine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

-

Iodomethane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Petroleum ether

-

Water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloro-9H-purine (e.g., 3.00 g, 20.0 mmol) and anhydrous THF (100 mL).

-

Deprotonation: Cool the resulting solution to 0°C using an ice bath. Add 60% sodium hydride (e.g., 1.2 g, 30.0 mmol) in small portions. Stir the mixture at 0°C for 30 minutes. Causality Note: Performing this step at 0°C controls the exothermic reaction of NaH with the solvent and substrate, preventing side reactions. Anhydrous conditions are critical as NaH reacts violently with water.

-

Methylation: Slowly add iodomethane (e.g., 2.82 g, 20.0 mmol) to the reaction mixture. Remove the ice bath and continue stirring for 1 hour at room temperature. Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Upon completion, carefully dilute the reaction mixture with water (100 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., 20% ethyl acetate in petroleum ether) to yield this compound as a white or pale yellow solid.

Chemical Reactivity and Applications

The synthetic utility of this compound is dominated by the reactivity of the C6-Cl bond. This position is electron-deficient due to the electron-withdrawing nature of the purine ring nitrogens, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This allows for the straightforward displacement of the chloride ion by a wide range of nucleophiles.

Caption: Key SNAr and coupling reactions of this compound.

This versatile reactivity profile makes it a crucial building block in drug discovery:

-

Antiviral Agents: It has been used to synthesize nucleoside analogues evaluated for activity against viruses like SARS-CoV. The purine core mimics natural nucleobases, while modifications at the C6 position can modulate enzyme binding and biological activity.[8]

-

Anticancer Agents: The 6-chloropurine scaffold is a precursor to compounds with antileukemic properties.[9] For example, substitution at the C6 position can lead to compounds that interact with cellular pathways involved in cancer cell proliferation.[10]

-

Kinase Inhibitors: Many protein kinases bind to ATP, a natural purine. By modifying the this compound core, chemists can design molecules that compete with ATP for the kinase binding site, thereby inhibiting its function. This is a major strategy in modern cancer therapy.[2]

-

CNS Agents: A series of 6-(alkylamino)-9-alkylpurines derived from 6-chloropurines were synthesized and evaluated as potential antipsychotic agents by studying their ability to antagonize dopamine agonist effects.[11]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (recommended 2-8°C).[5]

-

References

- PubChem. (n.d.). 6-chloro-9-methyl-9H-purine. National Center for Biotechnology Information.

- Sartorelli, A. C., et al. (1961). Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. Journal of Pharmacology and Experimental Therapeutics, 134, 123-8.

- Ikejiri, M., & Saijo, M. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 18(15), 4445-4447.

- ChemSynthesis. (n.d.). 6-chloro-9-methyl-9H-purine.

- SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine - Optional[1H NMR].

- SpectraBase. (n.d.). 6-chloro-9-methyl-9H-purine - Optional[13C NMR].

- Ikejiri, M., et al. (2008). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. PubMed Central.

- PubChem. (n.d.). 6-chloropurine. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Chloropurine - 4.3 IR Spectra. National Center for Biotechnology Information.

- PubChem. (n.d.). 6-Chloropurine.

- Giner, R. M., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. Anticancer Research, 35(1), 207-215.

- Giner, R. M., et al. (2015). 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH. PubMed.

- Robins, M. J., et al. (2006). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive.

- Szarka, S., et al. (2023). The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells. International Journal of Molecular Sciences, 24(16), 12903.

- Kelley, J. L., et al. (1997). 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents. Journal of Medicinal Chemistry, 40(22), 3659-3666.

Sources

- 1. This compound | 2346-74-9 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 2346-74-9 [amp.chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-(alkylamino)-9-alkylpurines. A new class of potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Chloro-9-methylpurine

Foreword: The Strategic Importance of 6-Chloro-9-methylpurine

In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone of countless therapeutic agents. Among its many derivatives, this compound stands out not as an end-product, but as a pivotal intermediate and a highly versatile building block.[1] Its strategic importance lies in the reactivity of the chlorine atom at the 6-position, which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of purine analogues. These derivatives are frequently explored as kinase inhibitors, antiviral agents, and modulators of other critical biological pathways.[2][3] This guide provides an in-depth examination of the reliable synthesis and rigorous characterization of this compound, offering field-proven insights for researchers and scientists in the field.

Part 1: Strategic Synthesis of this compound

The most prevalent and efficient strategy for synthesizing this compound involves the direct methylation of 6-chloropurine. This approach is favored due to the commercial availability and stability of the starting material. The core of this synthesis is a nucleophilic substitution reaction where a deprotonated purine ring attacks a methylating agent.

The Underlying Chemistry: Causality and Mechanistic Insights

The synthesis hinges on the acidic nature of the N-H proton on the imidazole portion of the purine ring.

-

The Precursor: 6-Chloropurine : The journey begins with 6-chloropurine, a derivative typically synthesized from the naturally occurring purine, hypoxanthine. The transformation of hypoxanthine to 6-chloropurine is achieved through chlorination, commonly using reagents like phosphoryl chloride (POCl₃), often in the presence of a non-reactive organic base such as N,N-dimethylaniline.[4][5][6] This precursor provides the essential purine core and the reactive chloro-handle for subsequent modifications.

-

Deprotonation is Key : To render the 6-chloropurine nucleophilic for methylation, a strong base is required. Sodium hydride (NaH) is an exemplary choice as it irreversibly deprotonates the purine, generating a purine anion and hydrogen gas, which simply evolves from the reaction mixture. This step is critical; without it, the nitrogen is not sufficiently nucleophilic to react with the methylating agent.

-

The Methylation Step & Regioselectivity : With the purine anion formed, a suitable methylating agent, such as iodomethane (CH₃I), is introduced.[7] The iodide is an excellent leaving group, facilitating the Sₙ2 reaction. A crucial consideration in purine alkylation is regioselectivity. The anion has electron density on both the N7 and N9 nitrogens, leading to a potential mixture of 7-methyl and 9-methyl isomers.[8] However, under standard conditions using a strong base and an aprotic solvent like tetrahydrofuran (THF), the N9-methylated product is predominantly formed due to a combination of thermodynamic and steric factors.[7][8] The choice of solvent and base can significantly influence the N7/N9 ratio.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the common precursor, hypoxanthine, to the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, and purification.

Materials:

-

6-Chloropurine (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 eq)

-

Iodomethane (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Petroleum ether (for chromatography)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 6-chloropurine (1.0 eq). Add anhydrous THF to create a suspension.

-

Deprotonation: Cool the flask to 0°C using an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the evolution of hydrogen gas. Allow the mixture to stir at 0°C for 30 minutes. The mixture may become clearer as the sodium salt of the purine forms.

-

Methylation: Slowly add iodomethane (1.0 eq) dropwise via syringe to the cooled suspension. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.[7]

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and petroleum ether. The product spot should be less polar than the starting material.

-

Work-up: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl to neutralize any remaining NaH. Dilute the mixture with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.[7] Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in petroleum ether (e.g., starting from 20% ethyl acetate) to isolate the pure this compound as a white to pale yellow solid.[7]

Part 2: Rigorous Characterization

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Characterization Workflow Diagram

Caption: A multi-faceted approach to product characterization.

Spectroscopic and Physical Data

The following data provides a benchmark for successful synthesis.

Physical Properties

| Property | Observation |

|---|---|

| Appearance | White to Pale Yellow Solid |

| Melting Point | 129-134 °C[9] |

| Molecular Formula | C₆H₅ClN₄[10] |

| Molecular Weight | 168.58 g/mol [10] |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the protonated molecule is observed.

| Analysis | Expected m/z | Observed m/z |

|---|

| ESI-MS | [M+H]⁺: 169.03 | ~169.1[7] |

¹H NMR Spectroscopy Proton NMR is one of the most powerful tools for confirming the structure, showing the distinct protons of the methyl group and the purine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.75 | Singlet (s) | 1H | Purine H-2 or H-8 |

| ~8.60 | Singlet (s) | 1H | Purine H-8 or H-2 |

| ~3.85 | Singlet (s) | 3H | N9-CH₃ |

(Note: Solvent is typically CDCl₃ or DMSO-d₆. Chemical shifts can vary slightly. The assignment of H-2 and H-8 is often interchangeable without further 2D NMR experiments)

¹³C NMR Spectroscopy Carbon NMR provides evidence for the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~152.5 | C-6 |

| ~152.0 | C-2 |

| ~151.0 | C-4 |

| ~144.0 | C-8 |

| ~131.5 | C-5 |

| ~33.5 | N9-CH₃ |

(Note: Predicted values; actual shifts are solvent-dependent)

Infrared (IR) Spectroscopy IR spectroscopy helps to identify the functional groups present and provides a unique fingerprint for the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Bond |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | C-H |

| 2950-2850 | Aliphatic C-H Stretch | C-H (CH₃) |

| 1600-1450 | Ring Stretching | C=N, C=C |

| ~1250 | In-plane bending | C-H |

| Below 800 | C-Cl Stretch | C-Cl |

Chromatography

| Technique | Purpose | Typical Conditions |

|---|---|---|

| TLC | Reaction monitoring, purity check | Silica gel plate, eluent: 20-40% Ethyl Acetate/Petroleum Ether |

| HPLC | Final quantitative purity assessment | C18 column, mobile phase: Acetonitrile/Water gradient[8][11] |

Conclusion

The synthesis and characterization of this compound represent a foundational process in modern synthetic and medicinal chemistry. The direct N9-methylation of 6-chloropurine is a robust and reliable method, providing high yields of the desired isomer when reaction conditions are carefully controlled. Rigorous characterization using a combination of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques is essential to validate the structure and ensure the high purity required for subsequent synthetic transformations. This guide provides the necessary technical detail and mechanistic rationale to empower researchers to confidently produce and verify this critical chemical intermediate, paving the way for the discovery of novel therapeutic agents.

References

- Title: Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers Source: PMC - NIH URL:[Link]

- Title: 6-chloropurine - US2832781A Source: Google Patents URL

- Title: Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use Source: PMC - NIH URL:[Link]

- Title: 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 Source: PubChem URL:[Link]

- Title: Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline Source: ScholarsArchive@OSU URL:[Link]

- Title: US4405781A - Method for preparing salts of 6-chloropurine Source: Google Patents URL

- Title: Synthesis of 6-chloropurine hydrochloride Source: PrepChem.com URL:[Link]

- Title: Infrared Spectroscopy Source: Michigan St

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 2346-74-9 | NC11301 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. US2832781A - 6-chloropurine - Google Patents [patents.google.com]

- 5. US4405781A - Method for preparing salts of 6-chloropurine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound | 2346-74-9 [chemicalbook.com]

- 8. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 2346-74-9 [amp.chemicalbook.com]

- 10. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Versatility of 6-Chloro-9-methylpurine as a Core Synthetic Intermediate

An In-Depth Technical Guide for Medicinal Chemists

Abstract: The purine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents, from antiviral to anticancer drugs.[1][2] Among the vast array of purine derivatives, 6-chloro-9-methylpurine stands out as a particularly valuable and versatile synthetic intermediate.[3] Its strategic placement of a reactive chlorine atom at the C6 position, coupled with the defined regiochemistry of the N9-methyl group, provides a robust platform for the systematic elaboration of the purine core. This guide offers a technical exploration of this compound, detailing its synthesis, key chemical transformations, and strategic application in the development of biologically active molecules. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

The Strategic Importance of the Purine Scaffold

Purines, heterocyclic aromatic compounds consisting of a pyrimidine ring fused to an imidazole ring, are fundamental to life as components of nucleic acids (adenine and guanine).[1] This inherent biological relevance has made purine analogs a fertile ground for drug discovery.[2] By modifying the purine core, medicinal chemists can design molecules that interact with a wide range of biological targets, including enzymes and receptors, often by mimicking endogenous purines.[4] The clinical success of drugs like 6-mercaptopurine (anticancer) and acyclovir (antiviral) underscores the therapeutic potential of this chemical class.[4][5]

The utility of a synthetic intermediate is defined by its accessibility and the predictability of its reactions. This compound excels in both regards. The C6-chloro group is an excellent leaving group, primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse array of functional groups. The N9-methyl group prevents undesired reactions at this position and often enhances solubility and metabolic stability in final compounds.

Synthesis of this compound: A Question of Regioselectivity

The primary challenge in synthesizing N9-alkylated purines is controlling the regioselectivity of the alkylation reaction, as alkylation can occur at both the N9 and N7 positions of the imidazole ring.[6][7] While various methods exist, direct methylation of 6-chloropurine often yields a mixture of N9 and N7 isomers, necessitating chromatographic separation.

A common synthetic approach involves the reaction of 6-chloropurine with a methylating agent in the presence of a base. The choice of solvent and base can influence the N9/N7 ratio, but achieving complete selectivity can be difficult.

Illustrative Synthetic Workflow

Below is a diagram illustrating the common challenge in the synthesis of this compound.

Caption: Synthesis of this compound often yields a mixture of N9 and N7 isomers.

Protocol: Methylation of 6-Chloropurine

The following protocol is a representative example for the synthesis of this compound. Note: Yields and isomer ratios can vary.

Materials:

-

6-Chloropurine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methyl iodide (CH₃I)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred suspension of 6-chloropurine (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl iodide (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by slowly adding water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, a mixture of N9 and N7 isomers, is purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.[8]

Key Reactions: The SNAr Manifold

The electron-withdrawing character of the purine ring system activates the C6 position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of this compound's utility, enabling the introduction of diverse functionalities.

Caption: SNAr reactions of this compound with various nucleophiles.

A. Amination: Access to Adenine Derivatives

The reaction with primary or secondary amines is one of the most common transformations, yielding a wide range of N6-substituted adenine analogs. These are frequently explored as kinase inhibitors and cell signaling modulators.

Protocol: General Amination

-

Dissolve this compound (1.0 eq) in a suitable solvent such as n-butanol or isopropanol.

-

Add the desired amine (1.1 - 1.5 eq).

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the HCl byproduct.[9]

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Causality Insight: The use of a hindered, non-nucleophilic base like DIPEA is critical. It effectively neutralizes the generated acid without competing with the primary amine nucleophile, thus preventing side reactions and maximizing the yield of the desired product.[9]

B. O- and S-Nucleophiles: Crafting Hypoxanthine and Thiopurine Analogs

Reactions with alkoxides or thiols provide access to 6-alkoxy and 6-alkylthio derivatives, respectively. These are important intermediates for compounds targeting enzymes involved in purine metabolism.[10]

Protocol: General Thiolation

-

To a solution of the desired thiol (R-SH, 1.1 eq) in a polar aprotic solvent like DMF, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C to generate the thiolate nucleophile in situ.

-

Stir for 15-30 minutes, then add a solution of this compound (1.0 eq) in DMF.

-

Allow the reaction to warm to room temperature and stir until completion (typically 2-6 hours).

-

Quench the reaction carefully with water and extract with an organic solvent.

-

Purify via standard methods.

Table 1: Representative SNAr Reactions and Conditions

| Nucleophile (Nu-H) | Reagents/Conditions | Product Type | Typical Yield (%) |

| Morpholine | DIPEA, n-BuOH, 120 °C | 6-Morpholinopurine | 85-95% |

| Benzylamine | K₂CO₃, DMF, 80 °C | 6-Benzylaminopurine | 80-90% |

| Sodium Methoxide | CH₃OH, reflux | 6-Methoxypurine | >90% |

| Thiophenol | K₂CO₃, DMF, RT | 6-Phenylthiopurine | 85-95% |

Application in Medicinal Chemistry: A Case Study

The true power of this compound is demonstrated in its application in multi-step syntheses of complex, biologically active molecules. While specific examples directly using the 9-methyl variant can be proprietary, the general strategy is widely applicable. For instance, the synthesis of various cyclin-dependent kinase (CDK) inhibitors often starts from a 6-chloropurine derivative.

Let's consider a hypothetical synthesis of an N6,N9-disubstituted purine, a common motif in kinase inhibitors, starting from 6-chloropurine. The initial N9-alkylation to install the methyl group would be followed by a C6-amination.

Synthetic Pathway to a Kinase Inhibitor Scaffold

Caption: A strategic two-step synthesis of a kinase inhibitor scaffold.

This pathway highlights the logical flow: first, establishing the stable N9-substituent, and second, using the reactive C6-chloro handle to introduce the diversity element (in this case, a cyclopropylamine), which would be crucial for tuning binding affinity and selectivity for the target kinase.

Conclusion

This compound is a high-value intermediate in medicinal chemistry, offering a reliable and versatile entry point into a vast chemical space of purine analogs. Its predictable reactivity, centered on the SNAr displacement of the C6-chloride, allows for the systematic and efficient synthesis of libraries of compounds for biological screening. A thorough understanding of its synthesis and reactivity empowers drug discovery teams to rapidly design and execute synthetic routes toward novel therapeutic agents. The continued exploration of new reactions and applications for this scaffold will undoubtedly lead to the development of next-generation purine-based medicines.

References

- Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing.

- Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline.

- Purine Synthesis for Research. (n.d.). BOC Sciences.

- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (n.d.). PubMed.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (n.d.). PMC - NIH.

- A Highly Selective and Efficient Access to N-9 Alkylated Purine Derivatives via Radical SRN1 Chemistry. (1994). Marcel Dekker, Inc.

- Purine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central.

- Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. (n.d.). PMC - NIH.

- Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. (n.d.). PMC - NIH.

- Kinetics of nucleophilic substitution on 6-chloropurine ribonucleoside in aqueous solution. (n.d.). Journal of the American Chemical Society.

- 6-Chloropurine (6-Chloro-9H-purine)

- Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- 6-chloro-9-methyl-9H-purine - 2346-74-9, C6H5ClN4, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.

- Synthesis of 6-chloro-8-substituted-9H-purine derivatives. (n.d.).

- This compound. (n.d.). Seven Chongqing Chemdad Co.

- Direct Regioselective C-H Cyan

- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive.

- 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. (2021). PubMed.

- Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. (n.d.).

- Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estim

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Advancing 6-bromo-7-[11C]methylpurine to clinical use: improved regioselective radiosynthesis, non-clinical toxicity data and human dosimetry estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchps.com [jchps.com]

An In-depth Technical Guide to Investigating the Mechanism of Action of 6-Chloro-9-methylpurine Analogs

Introduction

Purine analogs represent a cornerstone in the development of therapeutic agents, with a rich history of application in oncology and virology.[1][2] These molecules, by mimicking the structure of endogenous purines, can interfere with essential cellular processes such as DNA and RNA synthesis, leading to therapeutic effects.[3][4] The compound 6-Chloro-9-methylpurine and its derivatives are a class of synthetic purine analogs whose therapeutic potential is an active area of investigation.[5] The addition of a chloro group at the 6-position and a methyl group at the 9-position of the purine core creates a unique chemical entity that may offer novel biological activities.[6][7] Understanding the precise mechanism of action (MoA) of these analogs is paramount for their translation into effective and safe therapeutics.

This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to meticulously elucidate the MoA of this compound analogs. We will move beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, ensuring a self-validating and robust investigative process. Our approach is structured to systematically narrow down the biological effects from a cellular level to a specific molecular target and its downstream signaling pathways.

Part 1: Initial Phenotypic Screening and Target Class Identification

The initial phase of any MoA investigation is to characterize the compound's effect on whole cells. This phenotypic screening provides the critical first clues to the underlying mechanism.

Cellular Viability and Proliferation Assays

The first question to answer is whether the this compound analogs affect cell survival and growth. A panel of cancer cell lines from different tissue origins should be selected for initial screening.

Experimental Protocol: Cell Viability Assessment using a Resazurin-based Assay

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the this compound analog (e.g., from 1 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Resazurin Addition: Add a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 1-4 hours.

-

Fluorescence Reading: Measure the fluorescence at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

The IC50 values for a series of this compound analogs across different cell lines should be summarized in a table for easy comparison.

| Analog | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |

| CMP-1 | 5.2 | 10.8 | 3.1 |

| CMP-2 | 1.5 | 4.3 | 0.9 |

| CMP-3 | >100 | >100 | >100 |

This table provides a clear overview of the potency and selectivity of the analogs.

Cell Cycle Analysis

If the analogs inhibit cell proliferation, the next logical step is to determine if this is due to an arrest at a specific phase of the cell cycle.[8] Flow cytometry is the standard method for this analysis.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis

-

Treatment: Treat cells with the analog at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells, including any floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[9]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

An accumulation of cells in a specific phase (e.g., G1 or G2/M) is a strong indicator of interference with cell cycle progression.[9] Many purine analogs are known to cause S-phase arrest by inhibiting DNA synthesis.[2]

Apoptosis Assays

To distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, it is crucial to assess whether the compounds induce apoptosis (programmed cell death).[10]

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

-

Treatment: Treat cells with the analog at 1x and 5x its IC50 concentration for a relevant time period (e.g., 48 hours).

-

Staining: Harvest the cells and stain them with fluorescently labeled Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[8][9]

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[11]

An increase in the Annexin V positive population indicates the induction of apoptosis.[11]

Hypothesis Generation: Targeting the Cell Cycle Machinery

If the phenotypic screening reveals a consistent G1 or G2/M phase arrest, it strongly suggests that the this compound analogs may be targeting the cell cycle machinery.[12][13] A primary and well-validated class of targets that regulate cell cycle progression are the Cyclin-Dependent Kinases (CDKs).[14][15] Therefore, a primary hypothesis would be that these analogs are CDK inhibitors.

Caption: Logical flow from phenotypic observations to a primary hypothesis.

Part 2: Target Identification and Validation

With a working hypothesis, the next phase is to identify and validate the specific molecular target(s) of the this compound analogs.[16][17][18] A multi-pronged approach combining direct and indirect methods is recommended for robustness.

Affinity-Based Target Identification

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a cell lysate.[19][20]

Experimental Protocol: Biotin-tagged Probe Pull-down

-

Probe Synthesis: Synthesize an analog of this compound with a linker and a biotin tag. It is crucial to choose a linker attachment point that does not disrupt the compound's activity, which should be confirmed by bioactivity assays.

-

Lysate Preparation: Prepare a native protein lysate from a sensitive cell line.

-

Incubation: Incubate the biotinylated probe with the cell lysate. As a control, a competition experiment should be run in parallel where the lysate is pre-incubated with an excess of the untagged, active compound.

-

Capture: Add streptavidin-coated beads to the lysate to capture the biotinylated probe and any bound proteins.[19]

-

Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the captured proteins.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear in the probe lane but are absent or reduced in the competition control lane. These bands can be excised and identified by mass spectrometry (LC-MS/MS).

Label-Free Target Identification

Label-free methods avoid the need for chemical modification of the compound, which can sometimes alter its binding properties.

-

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability increases upon ligand binding.[20] Cells are treated with the compound or vehicle, heated to various temperatures, and the remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry. The target protein will show a shift to higher melting temperatures in the presence of the compound.

-

Drug Affinity Responsive Target Stability (DARTS): This method involves treating a cell lysate with the compound, followed by digestion with a protease.[19] The target protein, stabilized by the compound, will be more resistant to proteolysis compared to its unbound state. The difference in digestion patterns can be analyzed by SDS-PAGE or mass spectrometry.

Target Validation with Genetic Approaches

Once candidate targets are identified, their role in the compound's activity must be validated. This is typically achieved by reducing the expression of the candidate target protein in cells and observing if this confers resistance to the compound.

Experimental Protocol: siRNA-mediated Knockdown

-

Transfection: Transfect a sensitive cell line with siRNA specifically targeting the candidate protein (e.g., a specific CDK). A non-targeting control siRNA should be used in parallel.

-

Knockdown Confirmation: After 48-72 hours, confirm the reduction in target protein expression by Western blot.

-

Viability Assay: Treat the knockdown and control cells with a dose-response of the this compound analog.

-

Data Analysis: If the knockdown of the target protein results in a rightward shift of the dose-response curve (i.e., an increase in the IC50), it validates that the compound's cytotoxicity is mediated through this target.

Caption: A comprehensive workflow for target identification and validation.

Part 3: Biochemical and Biophysical Characterization of Target Engagement

After validating a target, such as a specific CDK, the next step is to characterize the direct interaction between the this compound analog and the purified protein.

In Vitro Enzymatic Assays

If the target is an enzyme, a direct measurement of its activity in the presence of the inhibitor is the gold standard for confirming MoA.[21] For kinases, this involves measuring the transfer of a phosphate group from ATP to a substrate.[22][]

Experimental Protocol: In Vitro Kinase Assay

-

Reagents: Obtain purified, active kinase (e.g., CDK2/Cyclin E) and a suitable substrate (e.g., a peptide derived from Histone H1).

-

Reaction Setup: Set up reactions containing the kinase, substrate, and varying concentrations of the this compound analog in a buffer containing ATP.

-

Detection: The kinase activity can be measured using various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like fluorescence polarization or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).[24][25]

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value for enzyme inhibition.

Data Presentation:

| Analog | Target Kinase (IC50, nM) | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) |

| CMP-2 | 15 | >10,000 | 2,500 |

This table helps to quantify the potency and selectivity of the analog against the target kinase.

Structural Biology

To understand how the analog binds to its target, structural biology techniques are invaluable.[26] Determining the co-crystal structure of the analog bound to the target protein can reveal the precise binding mode and provide a basis for rational drug design and optimization.[27]

Experimental Protocol: X-ray Co-crystallography

-

Protein Expression and Purification: Produce a large quantity of highly pure target protein.

-

Crystallization: Screen for conditions that yield high-quality protein crystals.

-

Soaking or Co-crystallization: Introduce the this compound analog to the protein either by soaking existing crystals or by co-crystallizing the protein in the presence of the compound.

-

X-ray Diffraction: Collect X-ray diffraction data from the crystals at a synchrotron source.

-

Structure Determination: Process the diffraction data to solve and refine the three-dimensional structure of the protein-inhibitor complex.

The resulting structure can confirm the binding site (e.g., the ATP-binding pocket of a kinase) and identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are critical for affinity and selectivity.

Part 4: Elucidating the Downstream Cellular Mechanism

The final piece of the puzzle is to connect the direct inhibition of the validated molecular target to the cellular phenotypes observed in Part 1.

Western Blotting for Pathway Analysis

If a CDK is inhibited, the phosphorylation of its downstream substrates should be reduced. For example, inhibition of CDK4/6 or CDK2 leads to reduced phosphorylation of the Retinoblastoma protein (Rb).[12][14]

Experimental Protocol: Western Blot for Phospho-Rb

-

Treatment: Treat sensitive cells with the analog at various concentrations and for different time points.

-

Lysate Preparation: Prepare whole-cell lysates from the treated cells.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated Rb (e.g., at Ser780 or Ser807/811) and total Rb.

-

Analysis: A dose- and time-dependent decrease in the level of phosphorylated Rb, with no change in total Rb, would confirm that the compound inhibits the CDK pathway in cells.

Caption: A simplified diagram of the CDK-Rb signaling pathway.

Conclusion

Elucidating the mechanism of action of a novel compound class like this compound analogs is a systematic, multi-faceted process. It begins with broad phenotypic observations and logically progresses to the identification and validation of a specific molecular target. By integrating cell biology, biochemistry, genetics, and structural biology, a comprehensive and high-confidence understanding of the compound's MoA can be achieved. This in-depth knowledge is not merely an academic exercise; it is the fundamental bedrock upon which successful drug development programs are built, enabling the optimization of lead compounds, the prediction of clinical efficacy and potential side effects, and the development of targeted therapies that can make a meaningful impact on human health.

References

- Title: CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC.

- Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC - NIH.

- Title: Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central.

- Title: A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - NIH.

- Title: Target Identification and Validation (Small Molecules) - UCL. Source: University College London. URL:[Link]

- Title: (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.

- Title: What are CDKs inhibitors and how do they work? - Patsnap Synapse.

- Title: Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - NIH.

- Title: Small-molecule Target and Pathway Identification - Broad Institute. Source: Broad Institute. URL:[Link]

- Title: What Are CDK4/6 Inhibitors? - Breast Cancer.org. Source: Breastcancer.org. URL:[Link]

- Title: Target identification and mechanism of action in chemical biology and drug discovery - NIH.

- Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed Central.

- Title: Selective Cyclin-Dependent Kinase Inhibitors and Their Application in Cancer Therapy.

- Title: Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications | Multidisciplinary Journal of Biochemistry Technology - Research Corridor. Source: Research Corridor. URL:[Link]

- Title: EnzyChrom™ Kinase Assay Kit - BioAssay Systems. Source: BioAssay Systems. URL:[Link]

- Title: Structural Biology Techniques in Drug Discovery: From Crystal Structures to Therapeutic Applications - Research Corridor. Source: Research Corridor. URL:[Link]

- Title: Structural biology and bioinformatics in drug design: opportunities and challenges for target identification and lead discovery - PMC - PubMed Central.

- Title: Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed.

- Title: Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Source: Reaction Biology. URL:[Link]

- Title: Apoptosis and Cell Health Detection - Elabscience®. Source: Elabscience. URL:[Link]

- Title: Cell Apoptosis Assays - Creative Bioarray.

- Title: NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure.

- Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Source: Celtarys Research. URL:[Link]

- Title: Beyond Anticancer: Exploring the Diverse Applications of 6-Chloropurine in Biochemical Research - NINGBO INNO PHARMCHEM CO.,LTD. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: (PDF) Structural biology and bioinformatics in drug design: Opportunities and challenges for target identification and lead discovery - ResearchGate.

- Title: Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells.

- Title: Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - NIH.

- Title: Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.

- Title: Purine Analogues - LiverTox - NCBI Bookshelf - NIH.

- Title: Mechanism of action of purine analogues in chronic lymphocytic leukaemia | Request PDF.

- Title: Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed.

- Title: Mode of action of 2-amino-6-chloro-1-deazapurine - PubMed.

- Title: Purine analogues – Knowledge and References - Taylor & Francis. Source: Taylor & Francis Online. URL:[Link]

- Title: 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem.

- Title: Purine analogue - Wikipedia. Source: Wikipedia. URL:[Link]

Sources

- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Purine analogue - Wikipedia [en.wikipedia.org]

- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 6-chloro-9-methyl-9H-purine | C6H5ClN4 | CID 94844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Cycle Proliferation | Cell-Based Functional Assay [bdbiosciences.com]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. Apoptosis and Cell Health Detection - Elabscience® [elabscience.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are CDKs inhibitors and how do they work? [synapse.patsnap.com]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 18. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bioassaysys.com [bioassaysys.com]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 26. researchcorridor.org [researchcorridor.org]

- 27. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 6-Chloro-9-methylpurine Derivatives: A Technical Guide for Drug Discovery

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a multitude of clinically significant therapeutic agents. Among the vast landscape of purine analogs, 6-chloro-9-methylpurine serves as a versatile and highly valuable intermediate for the synthesis of potent modulators of various biological targets, particularly protein kinases. The strategic placement of a chloro substituent at the C6 position provides a reactive handle for nucleophilic substitution, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationship (SAR) studies of this compound derivatives. We will delve into the synthetic rationale, explore the impact of structural modifications at key positions of the purine ring, and provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction: The this compound Scaffold - A Privileged Starting Point

Purine derivatives are fundamental components of essential biomolecules, including DNA, RNA, and ATP. This inherent biological relevance has made them a focal point in drug discovery, leading to the development of numerous anticancer and antiviral therapies. The this compound core is particularly advantageous as a starting point for medicinal chemistry campaigns. The methyl group at the N9 position often enhances metabolic stability and can influence binding to target proteins. Crucially, the chlorine atom at the C6 position is an excellent leaving group, facilitating the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic investigation of how different chemical moieties at this position impact biological activity.

Furthermore, the C2 and C8 positions of the purine ring offer additional opportunities for structural modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. As we will explore, substitutions at these positions can profoundly influence the interaction of the molecule with its biological target, often a protein kinase.

The Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with commercially available purine precursors. A common and efficient route involves the methylation of 6-chloropurine.

Synthesis of the Core Scaffold: this compound

A reliable method for the synthesis of the this compound scaffold involves the direct methylation of 6-chloropurine.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

-

Methylation: Add methyl iodide (CH3I, 1.2 eq) dropwise to the suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Diversification at the C6, C2, and C8 Positions

With the this compound core in hand, diversification can be achieved through a variety of synthetic transformations.

-

C6-Substitution: The chlorine atom is readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.

-

C2 and C8-Substitution: Functionalization at the C2 and C8 positions often requires more elaborate synthetic strategies, such as lithiation followed by quenching with an electrophile, or palladium-catalyzed cross-coupling reactions if a halogen is present at these positions.

The following diagram illustrates the general synthetic workflow for creating a library of substituted purine derivatives from a common intermediate.

Caption: General workflow for the synthesis of 2,6,9-trisubstituted purine analogs.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the purine ring. Kinase inhibition is a prominent activity for this class of compounds, with cyclin-dependent kinases (CDKs) being a well-studied target family.

The Critical Role of the C6-Substituent

The substituent at the C6 position plays a pivotal role in determining the potency and selectivity of the compound. For many kinase targets, a substituted aniline at this position has proven to be highly effective. For instance, in a series of 6-(3-chloroanilino)purine derivatives, this moiety was found to be crucial for CDK2 inhibitory activity[1]. The 3-chloro substituent on the aniline ring often enhances activity, likely through favorable interactions within the ATP-binding pocket of the kinase.

Fine-Tuning Activity through C2 and C8 Modifications

With an optimal C6-substituent in place, further enhancements in activity and selectivity can be achieved by modifying the C2 and C8 positions.

SAR at the C2 Position:

-

Small, polar groups are often favored. Introduction of moieties such as hydroxymethyl or small amino alcohol derivatives can significantly increase potency. For example, the compound [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] was found to be a potent inhibitor of CDK2 with an IC50 of 0.3 µM[1]. This suggests that hydrogen bonding interactions with the kinase are important for high-affinity binding.

-

Bulky groups are generally detrimental. Larger, more lipophilic groups at the C2 position tend to decrease activity, indicating potential steric clashes within the binding site.

SAR at the C8 Position:

-

Substitution at C8 is generally not well-tolerated. In many cases, substitution at the C8 position of the purine ring leads to a decrease in inhibitory activity. This suggests that this region of the molecule may be solvent-exposed or that substitution introduces unfavorable steric interactions.

The following diagram illustrates the key SAR findings for CDK2 inhibitors based on a substituted purine scaffold.

Caption: Key SAR insights for purine-based CDK inhibitors.

Quantitative SAR Data

The following table summarizes the CDK2 inhibitory activity of a series of 6-(3-chloroanilino)purine derivatives with various substitutions at the C2 and N9 positions.

| Compound ID | N9-Substituent | C2-Substituent | CDK2 IC50 (µM) |

| 4h | Isopropyl | (2R,4R)-2-hydroxymethyl-4-hydroxypyrrolidinyl | 0.3[1] |

| Roscovitine | Isopropyl | (R)-1-ethyl-2-hydroxyethylamino | 0.65[1] |

Data extracted from selected literature to illustrate SAR trends.

Biological Evaluation: Protocols and Methodologies

The biological evaluation of this compound derivatives typically involves a tiered approach, starting with in vitro enzyme assays to determine direct target engagement, followed by cell-based assays to assess cellular potency and cytotoxicity.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction Mixture: Prepare a reaction mixture containing the kinase of interest, a suitable substrate peptide, and ATP in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Assay Plate Setup: In a 96-well plate, add the serially diluted compound or DMSO as a control.

-

Pre-incubation: Add the kinase to each well and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. A common method is to measure the amount of ADP produced using a luminescence-based assay kit.

-

Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cancer cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.

Caption: A stepwise workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold remains a highly attractive starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic tractability of the C6 position, coupled with the potential for fine-tuning at the C2 and C8 positions, provides a robust platform for generating diverse chemical libraries. The SAR principles outlined in this guide, particularly the preference for substituted anilines at C6 and small, polar groups at C2 for CDK inhibition, offer a solid foundation for the rational design of new and improved inhibitors.

Future research in this area will likely focus on exploring a broader range of biological targets beyond CDKs, including other kinase families implicated in cancer and other diseases. Additionally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these derivatives will be crucial for their successful translation into clinical candidates. The continued application of systematic SAR studies, guided by structural biology and computational modeling, will undoubtedly unlock the full therapeutic potential of the this compound scaffold.

References

- Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II. Arch Pharm (Weinheim). 2001 Nov;334(11):345-50. [Link]

Sources

The Purine Core as a Privileged Scaffold: A Technical Guide to the Discovery of Novel Kinase Inhibitors from 6-Chloro-9-methylpurine

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its inherent ability to interact with a multitude of biological targets.[1] Its structural resemblance to adenosine triphosphate (ATP), the universal currency of cellular energy and the substrate for kinases, makes it an ideal starting point for the rational design of kinase inhibitors.[2][3] Protein kinases, which regulate a vast array of cellular processes, have become critical targets in drug discovery, particularly in oncology.[2] This guide provides an in-depth technical overview of the methodologies and strategic considerations involved in the discovery of novel kinase inhibitors, using 6-chloro-9-methylpurine as a versatile and reactive starting scaffold. We will explore the rationale behind its selection, detail synthetic strategies for library generation, outline robust biochemical and cell-based screening protocols, and synthesize key structure-activity relationship (SAR) insights that drive lead optimization.

Introduction: Why this compound?

The journey of kinase inhibitor discovery is a multi-faceted endeavor that begins with the selection of a suitable chemical scaffold.[4] The purine core is pre-validated by nature, forming the heart of ATP. This intrinsic feature provides a strong foundation for designing competitive inhibitors that occupy the ATP-binding site of kinases.[2]

The choice of This compound is a strategic one, underpinned by several key factors:

-

Chemical Reactivity: The chlorine atom at the C6 position is an excellent leaving group, making the purine core susceptible to nucleophilic aromatic substitution (SNAr) reactions.[5] This provides a facile and highly versatile handle for introducing a wide array of chemical diversity, allowing for the systematic exploration of the chemical space around the scaffold.

-

Structural Mimicry: The purine ring system effectively mimics the adenine base of ATP, facilitating binding to the kinase hinge region, a critical interaction for many inhibitors.

-

Methylation at N9: The methyl group at the N9 position prevents potential constitutional isomerization and unwanted metabolic reactions, simplifying the SAR and improving the drug-like properties of the resulting derivatives. It also directs substitutions to other positions, providing regiochemical control during synthesis.

This guide will navigate the workflow from this strategic starting material to the identification of potent and selective kinase inhibitors.

Caption: General workflow for kinase inhibitor discovery.

Synthetic Strategies: Building the Inhibitor Library

The primary synthetic route for diversifying the this compound scaffold is the Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction allows for the displacement of the C6-chloro group with a variety of nucleophiles, most commonly amines, to generate a library of 6-substituted purine derivatives.

Core Protocol: SNAr Amination of this compound

This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination, a robust method for forming the crucial C-N bond.

Materials:

-

This compound

-

Desired aryl or alkyl amine (1.1 equivalents)

-

Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs2CO3, 1.5 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere.

-

Reagent Addition: Add the this compound and the amine to the reaction vessel.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the desired product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.

-

Degassed Solvent: Removes dissolved oxygen which can interfere with the catalytic cycle.

-

Ligand Selection: The choice of phosphine ligand is critical and can significantly impact reaction efficiency. Bulky, electron-rich ligands like Xantphos are often effective in promoting the reductive elimination step of the catalytic cycle.

-